molecular formula C9H8N2O3 B2960269 8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one CAS No. 2459963-06-3

8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one

Cat. No.: B2960269
CAS No.: 2459963-06-3
M. Wt: 192.174
InChI Key: FCCBGPZZELOUKN-UHFFFAOYSA-N
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Description

8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important subclass. These compounds are known for their diverse biological activities and potential therapeutic applications .

Safety and Hazards

The safety data sheet for “8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one” suggests that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation . In case of accidental release, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The THIQ heterocyclic scaffold, to which “8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one” belongs, has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research may focus on developing more potent and safer analogs of “this compound”.

Preparation Methods

The synthesis of 8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the nitration of 1,2,3,4-tetrahydroisoquinolin-3-one. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 1,2,3,4-tetrahydroisoquinolin-3-one derivatives with an amino group at the 8-position .

Scientific Research Applications

8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.

    Medicine: Due to its structural similarity to bioactive isoquinoline alkaloids, it is explored for potential therapeutic applications, such as neuroprotective agents and enzyme inhibitors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its nitro group, which provides specific reactivity and potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

8-nitro-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9-4-6-2-1-3-8(11(13)14)7(6)5-10-9/h1-3H,4-5H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCBGPZZELOUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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